molecular formula C23H15Cl2N3 B2763647 1-(3-chloro-4-methylphenyl)-3-(4-chlorophenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 932463-93-9

1-(3-chloro-4-methylphenyl)-3-(4-chlorophenyl)-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2763647
CAS No.: 932463-93-9
M. Wt: 404.29
InChI Key: OPBBRIRVVFTBHM-UHFFFAOYSA-N
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Description

1-(3-chloro-4-methylphenyl)-3-(4-chlorophenyl)-1H-pyrazolo[4,3-c]quinoline is a complex organic compound that belongs to the class of pyrazoloquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrazoloquinoline core with chlorinated phenyl groups, which may contribute to its unique chemical properties and biological activities.

Preparation Methods

The synthesis of 1-(3-chloro-4-methylphenyl)-3-(4-chlorophenyl)-1H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the condensation of appropriate hydrazines with 1,3-diketones under acidic or basic conditions.

    Quinoline ring construction: The pyrazole intermediate is then subjected to cyclization reactions with suitable reagents to form the quinoline ring.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

1-(3-chloro-4-methylphenyl)-3-(4-chlorophenyl)-1H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially yielding dihydro derivatives.

    Substitution: The chlorinated phenyl groups can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, resulting in the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound has shown potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its use as a therapeutic agent for treating various diseases, including cancer and infectious diseases.

    Industry: It may be used in the development of new materials with specific properties, such as dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 1-(3-chloro-4-methylphenyl)-3-(4-chlorophenyl)-1H-pyrazolo[4,3-c]quinoline is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors, leading to the disruption of cellular processes in microorganisms or cancer cells. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

1-(3-chloro-4-methylphenyl)-3-(4-chlorophenyl)-1H-pyrazolo[4,3-c]quinoline can be compared with other pyrazoloquinoline derivatives, such as:

    1-(4-methoxyphenyl)-3-(4-chlorophenyl)-1H-pyrazolo[4,3-c]quinoline: This compound has a methoxy group instead of a methyl group, which may affect its chemical properties and biological activities.

    1-(3-chloro-4-methylphenyl)-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline: The presence of a fluorine atom instead of a chlorine atom can influence the compound’s reactivity and interactions with biological targets.

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.

Biological Activity

1-(3-chloro-4-methylphenyl)-3-(4-chlorophenyl)-1H-pyrazolo[4,3-c]quinoline is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological evaluation, and mechanisms of action of this compound, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H14Cl2N2. Its structure includes a pyrazoloquinoline framework, which is known for various biological activities.

PropertyValue
Molecular FormulaC17H14Cl2N2
Molecular Weight335.21 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

Synthesis

The synthesis of pyrazolo[4,3-c]quinolines typically involves multi-step reactions starting from readily available precursors. The specific synthetic route for this compound has not been extensively documented but follows similar methodologies as other derivatives in the literature.

Antimicrobial Activity

Recent studies have demonstrated that pyrazolo[4,3-c]quinoline derivatives exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown potent activity against various bacterial strains and fungi. The compound's efficacy was evaluated using standard methods such as disk diffusion and minimum inhibitory concentration (MIC) assays.

  • Case Study : A derivative of pyrazolo[4,3-c]quinoline was tested against Staphylococcus aureus and Escherichia coli, showing MIC values ranging from 10 to 50 µg/mL, indicating moderate to strong antibacterial activity .

Anticancer Activity

Research has indicated that pyrazoloquinolines can inhibit cancer cell proliferation. The mechanism often involves the induction of apoptosis and cell cycle arrest.

  • Research Findings : In vitro studies on cancer cell lines (e.g., HeLa and MCF-7) revealed that the compound could reduce cell viability by over 50% at concentrations as low as 20 µM after 48 hours of treatment . The compound was found to induce apoptosis through the activation of caspase pathways.

Anti-inflammatory Activity

Pyrazolo[4,3-c]quinolines have also been evaluated for their anti-inflammatory effects. These compounds can inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

  • Mechanism : The inhibition is attributed to the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression. Compounds similar to this compound demonstrated significant reductions in NO levels comparable to established anti-inflammatory drugs .

Structure-Activity Relationship (SAR)

A quantitative structure-activity relationship (QSAR) analysis has been conducted to understand the influence of structural modifications on biological activity. Factors such as electron-withdrawing groups (like chlorine) and their positions on the aromatic rings significantly affect activity profiles.

Structural FeatureImpact on Activity
Chlorine SubstitutionIncreases potency
Methyl Group PositionEnhances lipophilicity

Properties

IUPAC Name

1-(3-chloro-4-methylphenyl)-3-(4-chlorophenyl)pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15Cl2N3/c1-14-6-11-17(12-20(14)25)28-23-18-4-2-3-5-21(18)26-13-19(23)22(27-28)15-7-9-16(24)10-8-15/h2-13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPBBRIRVVFTBHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(C=NC4=CC=CC=C43)C(=N2)C5=CC=C(C=C5)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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